molecular formula C9H5F5O3 B2696149 3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid CAS No. 2032376-02-4

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid

Cat. No.: B2696149
CAS No.: 2032376-02-4
M. Wt: 256.128
InChI Key: RLFUCWXECUNAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid is a fluorinated organic compound with the molecular formula C9H5F5O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. Fluorinated compounds are often used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced chemical and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid typically involves the reaction of 4-fluorophenol with a fluorinated propanoic acid derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2,2,3,3-tetrafluoropropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new fluorinated derivatives with different functional groups.

Scientific Research Applications

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-2,2,3,3-tetrafluoropropanoic acid
  • 3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid
  • 3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid

Uniqueness

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits higher electronegativity and stronger hydrogen bonding capabilities, making it more effective in certain applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-(4-fluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUCWXECUNAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(=O)O)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.